molecular formula C6H12FN B1393291 4-Fluoro-hexahydro-1H-azepine CAS No. 1094073-73-0

4-Fluoro-hexahydro-1H-azepine

Cat. No.: B1393291
CAS No.: 1094073-73-0
M. Wt: 117.16 g/mol
InChI Key: DTWNFDNWLGXYGK-UHFFFAOYSA-N
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Description

4-Fluoro-hexahydro-1H-azepine is a seven-membered heterocyclic compound containing a nitrogen atom and a fluorine substituent. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-hexahydro-1H-azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The cyclization process can be catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-hexahydro-1H-azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various saturated azepine derivatives.

Scientific Research Applications

4-Fluoro-hexahydro-1H-azepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-hexahydro-1H-azepine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-azepine: Lacks the fluorine substituent, resulting in different reactivity and biological activity.

    4-Chloro-hexahydro-1H-azepine: Similar structure but with a chlorine atom instead of fluorine, leading to distinct chemical properties.

    4-Bromo-hexahydro-1H-azepine:

Uniqueness

The presence of the fluorine atom in 4-Fluoro-hexahydro-1H-azepine makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical behavior and biological interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoroazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-6-2-1-4-8-5-3-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWNFDNWLGXYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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